![molecular formula C17H20BrNO3S B2844003 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide CAS No. 1795413-44-3](/img/structure/B2844003.png)
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .
Scientific Research Applications
Photodynamic Therapy Applications
Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy (PDT) applications in treating cancer. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them effective Type II photosensitizers. Their ability to generate singlet oxygen upon irradiation is critical for inducing cell death in cancerous cells, thus highlighting their application in PDT (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Enzyme Inhibition for Medical Applications
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory effects, particularly against carbonic anhydrase (CA) isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and diuretic issues. Compounds such as 4-(2-substituted hydrazinyl)benzenesulfonamides show potent inhibitory activity against hCA I and II isoenzymes, suggesting their utility in designing new therapeutic agents (Gul et al., 2016).
Material Science and Nonlinear Optics
Benzenesulfonamide derivatives have also found applications in material science, particularly in the development of new materials for nonlinear optics (NLO). The synthesis and characterization of 4-amino-1-methylpyridinium benzenesulfonate salts, which crystallize into noncentrosymmetric structures essential for second-order NLO properties, exemplify this application. Such materials are vital for the development of optical technologies, including laser frequency conversion and optical switching (Anwar et al., 2000).
Synthetic Applications and Green Chemistry
The ability to manipulate benzenesulfonamide derivatives for the cleavage of ethers represents an advancement in green chemistry. Techniques employing ionic liquid halide nucleophilicity for ether cleavage without generating hazardous waste underscore the versatility and environmental friendliness of these compounds in synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQFDTJLXJBFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.